N-(2,3-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea -

N-(2,3-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea

Catalog Number: EVT-4558373
CAS Number:
Molecular Formula: C12H14Cl2N2O2
Molecular Weight: 289.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, also known as PSNCBAM-1, is an allosteric antagonist of the cannabinoid CB1 receptor. [] PSNCBAM-1 exhibits hypophagic effects in vivo. [] It has shown noncompetitive antagonism in [35S]GTPγS binding studies, demonstrating higher potency against the CB1 receptor agonist CP55940 [(-)-cis-3-[2-hydroxy-4-(1,1-dimethyl heptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol] compared to the agonist WIN55 [R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]-pyrrolo[1,2,3,-de]-1,4-benzoxazinyl]-(1-naphthalenyl)methanone mesylate]. [] Electrophysiological studies reveal that PSNCBAM-1 pretreatment reveals agonist-dependent functional antagonism, abolishing CP55940-induced reductions in mIPSC frequency but showing no clear effect on WIN55 actions. []

N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-multipyrazole-3-carboxamide (AM251)

Compound Description: N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-multipyrazole-3-carboxamide, known as AM251, acts as a cannabinoid CB1 receptor antagonist/inverse agonist. [, ] In electrophysiological studies, AM251 increases mIPSC frequency beyond control, an effect reversed by the CB1 receptor allosteric antagonist PSNCBAM-1. [] AM251 also reverses the depressant effects of both orexin A and (R)-(+)-[2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-napthalenylmethanone (WIN 55,212-2), a CB1 receptor agonist. [] Additionally, intra-vlPAG microinjection of orexin A, which reduces hot-plate nociceptive responses in rats, is blocked by both SB 334867 [1-(2-methylbenzoxazol-6-yl)-3-[1,5]naphthyridin-4-yl urea] and AM 251. []

N-{4-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl (PG01037)

Compound Description: N-{4-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl, known as PG01037, exhibits preferential antagonism toward dopamine D3 receptors. [] In studies using squirrel monkeys, PG01037 selectively attenuated the cocaine-like discriminative stimulus effects of PD128907 [(R-(+)-trans-3,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol)], a D3-preferring agonist. [] Additionally, PG01037 attenuated cocaine-induced reinstatement of responding in self-administration studies, but was ineffective in reducing cocaine- or food-maintained responding. []

N-(3-(aminosulfonyl)-4-chloro-2-hydroxyphenyl)-N’-(2,3-dichlorophenyl)urea

Compound Description: The sodium salt of N-(3-(aminosulfonyl)-4-chloro-2-hydroxyphenyl)-N’-(2,3-dichlorophenyl)urea forms a crystalline hydrate containing 3 mol of water. [] This compound undergoes isomorphic dehydration, losing 0.5% w/w water between 90 and 15% relative humidity at 25°C without altering its powder X-ray pattern. [] Below 15% relative humidity and above 50°C, further dehydration occurs alongside a reversible phase transition. [] A third semicrystalline dehydrated phase forms after vacuum drying and at high temperatures, which can be reversibly rehydrated to the original form. []

N-(2-hydroxy-3-sulfamyl-4-chlorophenyl)-N-(2,3-dichlorophenyl)urea (SB-332235)

Compound Description: N-(2-hydroxy-3-sulfamyl-4-chlorophenyl)-N-(2,3-dichlorophenyl)urea, commonly known as SB-332235, is a small molecule antagonist of the chemokine receptor CXCR2. [] It exhibits nanomolar affinity for CXCR2 and is reported to inhibit receptor binding with an IC50 of 12 nM. []

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: 5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide, designated as SR147778, is a highly potent, selective, and orally active antagonist for the CB1 receptor. [] It displays nanomolar affinity for both the rat brain and human CB1 recombinant receptors, with Ki values of 0.56 and 3.5 nM, respectively. [] In contrast, it shows significantly lower affinity for both the rat spleen and human CB2 receptors, with a Ki of 400 nM. []

N-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dichlorophenyl) pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)-urea

Compound Description: N-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dichlorophenyl) pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)-urea is a compound proposed for use in combination with cytarabine for the treatment of acute myeloid leukemia (AML) or chronic myeloid leukemia (CML). [, ]

1,3-Disubstituted Ureas as Cholesterol Acyltransferase Inhibitors

Compound Description: A series of 1,3-disubstituted ureas have been synthesized and investigated for their ability to inhibit acyl-CoA: cholesterol acyltransferase (ACAT). [] These compounds share the general formula:

where X is oxygen or sulfur; R1 can be a range of aromatic and aliphatic substituents, including various fluorophenyl, chlorophenyl, methylphenyl, trifluoromethylphenyl, pyridyl, naphthyl, and adamantyl groups; and R2 is a nitro group, which can be reduced to an amino group. []

Properties

Product Name

N-(2,3-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea

IUPAC Name

1-(2,3-dichlorophenyl)-3-(oxolan-2-ylmethyl)urea

Molecular Formula

C12H14Cl2N2O2

Molecular Weight

289.15 g/mol

InChI

InChI=1S/C12H14Cl2N2O2/c13-9-4-1-5-10(11(9)14)16-12(17)15-7-8-3-2-6-18-8/h1,4-5,8H,2-3,6-7H2,(H2,15,16,17)

InChI Key

IKMXAHVNOJYEEO-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1CC(OC1)CNC(=O)NC2=C(C(=CC=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.